molecular formula C6H7Cl2NO B2734721 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride CAS No. 5100-15-2

6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride

Cat. No. B2734721
Key on ui cas rn: 5100-15-2
M. Wt: 180.03
InChI Key: VVOVQRRLTYPIST-UHFFFAOYSA-N
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Patent
US08669208B2

Procedure details

To stirred diphosgene (3.10 ml, 25.7 mmol) at ˜−20° C. (cooled with a dry ice/2-propanol bath) under nitrogen was added activated carbon (0.25 g), which caused some phosgene gas to be liberated. To the resulting stirred mixture was added very slowly dropwise piperidin-2-one (2.55 g, 25.7 mmol) in ethyl acetate (dried over molecular sieves) (7 ml) over 1 hour, while keeping the temperature below 0° C.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C(Cl)[O:3][C:4]([Cl:7])(Cl)Cl.[C:9]([Cl:12])(Cl)=O.[NH:13]1C[CH2:17][CH2:16][CH2:15][C:14]1=O>C(OCC)(=O)C>[Cl:12][C:9]1[N:13]([C:4]([Cl:7])=[O:3])[CH2:14][CH2:15][CH2:16][CH:17]=1

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
To the resulting stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(cooled with a dry ice/2-propanol bath) under nitrogen
ADDITION
Type
ADDITION
Details
was added activated carbon (0.25 g), which
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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